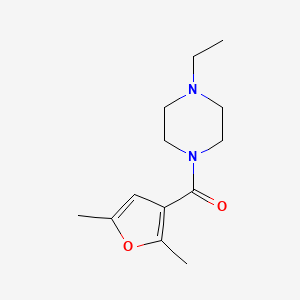![molecular formula C15H20BrNOS B4923911 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine, also known as BZPMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZPMT is a piperidine derivative that has a thioester group and a bromobenzyl group attached to its nitrogen and carbon atoms, respectively.
Mecanismo De Acción
The mechanism of action of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine is not fully understood. However, it is believed that 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the central nervous system. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to enhance the activity of GABA-A and glycine receptors, which are known to play a role in the regulation of neuronal excitability and inhibition. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been shown to inhibit the activity of nicotinic acetylcholine receptors, which are involved in the modulation of cognitive function and memory.
Biochemical and Physiological Effects
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to exhibit various biochemical and physiological effects in animal models. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to increase the levels of GABA and glycine in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been shown to decrease the release of glutamate, which is a major excitatory neurotransmitter in the brain. In addition, 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has several advantages for lab experiments. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine is a small molecule that can be easily synthesized and modified to create new analogs with improved pharmacological properties. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been shown to exhibit high selectivity and affinity for its target receptors, which makes it a useful tool for studying the structure and function of these receptors. However, 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has some limitations for lab experiments. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has low solubility in water, which may limit its use in certain experiments. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine also has a short half-life in vivo, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine. One direction is to further investigate the mechanism of action of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine and its effects on various neurotransmitter systems. Another direction is to explore the potential therapeutic applications of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine in the treatment of neurological and psychiatric disorders. In addition, the development of new analogs of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
Métodos De Síntesis
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine can be synthesized using a multistep reaction process. The first step involves the reaction between 3-bromobenzyl chloride and thiourea in the presence of a base to form 3-bromobenzylthiourea. The second step involves the reaction between 3-bromobenzylthiourea and 4-methylpiperidine-4-carboxylic acid in the presence of a coupling reagent to form 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine. The purity and yield of 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and neuroscience. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has also been studied as a potential therapeutic agent for the treatment of neuropathic pain, epilepsy, and anxiety disorders. In addition, 1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine has been used as a molecular probe to study the binding sites and mechanism of action of various neurotransmitter receptors such as GABA-A, glycine, and nicotinic acetylcholine receptors.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c1-12-5-7-17(8-6-12)15(18)11-19-10-13-3-2-4-14(16)9-13/h2-4,9,12H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKINFSUDVMOXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)

![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)
![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)

![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)
![5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)

![3-(benzyloxy)-N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4923935.png)